BenchChemオンラインストアへようこそ!

2-phenyl-1,2,3,4-tetrahydroquinoline

PDE4 inhibition anti-inflammatory asthma/COPD

2-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 24005-23-0) is a partially saturated nitrogen-containing heterocycle with molecular formula C15H15N and molecular weight 209.29 g/mol. It belongs to the 1,2,3,4-tetrahydroquinoline (THQ) class, distinguished by a 2-phenyl substituent on a scaffold where the C2, C3, and C4 atoms are sp³-hybridized, conferring a non-planar geometry absent in fully aromatic quinolines.

Molecular Formula C15H15N
Molecular Weight 209.3
CAS No. 24005-23-0
Cat. No. B6261700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1,2,3,4-tetrahydroquinoline
CAS24005-23-0
Molecular FormulaC15H15N
Molecular Weight209.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 24005-23-0): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 24005-23-0) is a partially saturated nitrogen-containing heterocycle with molecular formula C15H15N and molecular weight 209.29 g/mol . It belongs to the 1,2,3,4-tetrahydroquinoline (THQ) class, distinguished by a 2-phenyl substituent on a scaffold where the C2, C3, and C4 atoms are sp³-hybridized, conferring a non-planar geometry absent in fully aromatic quinolines [1]. Key physicochemical parameters include an aqueous solubility of 18.9 mg/L at 25 °C, a calculated logP of 3.22–3.36, a melting point of 105.66 °C, and a boiling point of approximately 338.6 °C (760 mmHg) [2]. The compound is commercially available from multiple vendors at purities of 95–98%, with standard characterization including NMR, HPLC, and GC batch certificates .

Why 2-Phenyl-1,2,3,4-tetrahydroquinoline Cannot Be Interchanged with Other Tetrahydroquinoline or Quinoline Analogs


The partially saturated 1,2,3,4-tetrahydroquinoline nucleus is not functionally interchangeable with fully aromatic quinoline or with regioisomeric tetrahydroquinolines. The sp³ hybridization at C2, C3, and C4 introduces a stereogenic center at C2 and alters both the three-dimensional conformation and the electronic distribution of the aniline nitrogen, directly impacting receptor binding, metabolic stability, and synthetic derivatization potential [1]. Critically, the 2-phenyl substituent position is pharmacophorically distinct from the 4-phenyl regioisomer: in SERM development, the 2-aryl group occupies a different spatial trajectory relative to the basic side chain, modulating ERα/ERβ selectivity and MCF-7 functional antagonism [2]. Furthermore, tetrahydroquinoline derivatives demonstrate superior PDE4 inhibitory bioactivity compared to their tetrahydroisoquinoline counterparts, confirming that the ring position of the nitrogen atom within the bicyclic system is a determinant of target engagement [3]. Simple substitution with unsubstituted 1,2,3,4-tetrahydroquinoline or 2-methyl-THQs forfeits the aryl-mediated π–π stacking interactions that are essential for binding to targets such as PDE4B and estrogen receptors [2][3].

Quantitative Differentiation Evidence for 2-Phenyl-1,2,3,4-tetrahydroquinoline Relative to Closest Analogs


PDE4 Inhibitory Bioactivity: Tetrahydroquinoline Scaffold Outperforms Tetrahydroisoquinoline

In a direct scaffold-comparison study, tetrahydroquinoline (THQ)-containing PDE4 inhibitors (series 4) demonstrated consistently higher bioactivity than their tetrahydroisoquinoline (THIQ) counterparts (series 3) when both bore identical 2-phenyl-5-furan substituents [1]. The most potent THQ derivative, compound 4m (4-methoxybenzene-substituted), exhibited selective PDE4B inhibition and significant blockade of LPS-induced TNF-α release in vitro, with confirmed in vivo efficacy in Swiss Albino mice (LPS-induced sepsis model) and Sprague Dawley rats (neutrophilia inhibition for asthma/COPD) [1]. The structure–activity relationship (SAR) analysis and molecular docking revealed that the tetrahydroquinoline moiety of compound 4m forms critical hydrogen bonds and π–π stacking interactions with the PDE4B protein, while the remainder of the molecule extends into the catalytic domain to block cAMP access – an interaction geometry not achievable with the tetrahydroisoquinoline scaffold [1].

PDE4 inhibition anti-inflammatory asthma/COPD

SERM Binding Affinity and MCF-7 Antagonism: Tetrahydroquinoline Core versus Raloxifene and 4-Hydroxytamoxifen

Wallace et al. (2003) reported a head-to-head comparison of 1,2-disubstituted tetrahydroquinoline SERMs against the clinical benchmarks raloxifene and 4-hydroxytamoxifen (4-OHT) [1]. The tetrahydroquinoline lead compound 8a (benzyl-substituted) achieved an ERα binding Ki of 4.3 nM and ERβ binding Ki of 0.5 nM, which is comparable to raloxifene (ERα Ki: 0.4 nM; ERβ Ki: 0.5 nM) and superior to 4-OHT (ERα Ki: 0.5 nM; ERβ Ki: 0.5 nM, but with different functional profile) [1]. In the MCF-7 breast adenocarcinoma proliferation assay, compound 8a exhibited an IC50 of 35 nM, compared to raloxifene IC50 of 0.5 nM and 4-OHT IC50 of 4.0 nM [1]. Notably, the amide-linked analog 7a showed an ERα Ki of 29 nM and MCF-7 IC50 of 310 nM, demonstrating that reduction of the amide to the benzyl amine improves ERα binding affinity approximately 17-fold and ERβ binding approximately 94-fold [1]. The tetrahydroquinoline scaffold thus provides a tunable platform where binding and functional antagonism can be independently optimized through side chain modification, an advantage over the more rigid benzothiophene (raloxifene) and triphenylethylene (4-OHT) cores [1].

SERM estrogen receptor breast cancer

Physicochemical Differentiation: Lipophilicity and Solubility Profile Relative to 2-Phenylquinoline

Comparative ADME profiling by scholarsportal.info (2024) demonstrates that 2-arylquinolines (cLogP range: 2.23–4.13) are systematically more lipophilic than their partially saturated 2-methyl-1,2,3,4-tetrahydroquinoline counterparts (cLogP range: 1.56–3.02) [1]. This lipophilicity difference translates into distinct cytotoxicity profiles: the more lipophilic aromatic quinolines (4–16) displayed better IC50 values in HeLa and PC3 cancer cell lines, whereas the less lipophilic THQs (17–22) showed reduced potency but also lower unspecific cytotoxicity, with selectivity indices (SI) of 36.21–113.08 compared to doxorubicin [1]. For the specific compound 2-phenyl-1,2,3,4-tetrahydroquinoline, the experimental aqueous solubility is 18.9 mg/L (25 °C) and the calculated logP is 3.22–3.36 [2]. In contrast, 2-phenylquinoline (fully aromatic) has a higher calculated logP (estimated ~3.8–4.0) and lower aqueous solubility, making the THQ variant more amenable to aqueous formulation and metabolic clearance [1][2].

lipophilicity ADME drug-likeness

Regiochemical Differentiation: 2-Phenyl versus 3-Phenyl and 4-Phenyl Tetrahydroquinoline Isomers

The position of the phenyl substituent on the tetrahydroquinoline ring fundamentally alters both the synthetic accessibility and biological profile of the resulting compound. The 2-phenyl isomer (CAS 24005-23-0) is readily accessible via reduction of 2-phenylquinoline with sodium metal in ethanol , or via the Povarov three-component imino Diels-Alder reaction between aniline, benzaldehyde, and electron-rich alkenes [1]. In contrast, the 3-phenyl isomer (CAS not widely catalogued as a standalone commercial product) requires alternative synthetic strategies and has been less extensively characterized in biological screens. In SERM development, Wallace et al. demonstrated that the C2-aryl ring orientation in the tetrahydroquinoline core directly impacts the trajectory of the basic side chain, with the 2-aryl substituent enabling a geometry that is compatible with both ERα and ERβ binding pockets [2]. The 4-phenyl-1,2,3,4-tetrahydroquinoline regioisomer, while commercially available, introduces a different stereochemical environment and electronic distribution that has been explored in distinct therapeutic contexts, including antifungal applications [3].

regiochemistry structure–activity relationship scaffold diversification

Synthetic Versatility: The Partially Saturated Scaffold as a Diversification Hub

The partially saturated C2–C3–C4 region of 2-phenyl-1,2,3,4-tetrahydroquinoline provides unique synthetic handles absent in fully aromatic 2-phenylquinoline. Specifically, the THQ scaffold undergoes regioselective electrophilic aromatic bromination to yield the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring [1], enabling further cross-coupling diversification. Additionally, the N–H and benzylic C4 positions are amenable to functionalization via multicomponent Povarov reactions, which can introduce 4-amino, 4-alkoxy, or 4-aryl substituents in a single step [2]. The scaffold can also be dehydrogenated back to 2-phenylquinoline under oxidative conditions, providing access to both saturation states from a common intermediate . In contrast, 2-phenylquinoline lacks the benzylic C4 reactivity and the N–H hydrogen-bond donor capacity of the THQ scaffold, limiting its utility as a diversification platform [2].

synthetic chemistry derivatization chemical biology

Ferroptosis Inhibition: Patent-Protected Tetrahydroquinoline Scaffold with Therapeutic Relevance to Multiple Sclerosis

Patent US20240116903A1 (Toray Industries, priority date 2020-12-25) explicitly claims tetrahydroquinoline derivatives – including 2-phenyl-1,2,3,4-tetrahydroquinoline as a representative embodiment – as ferroptosis inhibitors for the treatment or prevention of multiple sclerosis and other ferroptosis-related disorders [1][2]. The patent discloses that compounds possessing the tetrahydroquinoline skeleton exhibit inhibitory action against ferroptosis, a regulated cell death pathway increasingly implicated in neurodegenerative diseases including multiple sclerosis, Alzheimer's disease, and Parkinson's disease [1][3]. While specific IC50 values are not publicly disclosed in the patent document, the inclusion of the unsubstituted 2-phenyl-THQ core as an explicitly claimed chemical species (InChI Key: QAUGNTRYNWFNBL-UHFFFAOYSA-N) establishes this scaffold as a privileged chemotype for ferroptosis-targeted drug discovery [1]. This patent coverage provides intellectual property differentiation that is not available for unsubstituted tetrahydroquinoline or for 2-phenylquinoline in the ferroptosis indication space [1][2].

ferroptosis neurodegeneration multiple sclerosis

Optimal Research and Industrial Application Scenarios for 2-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 24005-23-0)


PDE4-Targeted Anti-Inflammatory Drug Discovery (Asthma, COPD, Sepsis)

Research teams pursuing novel PDE4B-selective inhibitors for respiratory and systemic inflammatory indications should prioritize the 2-phenyl-THQ scaffold. As demonstrated by Li et al. (2018), tetrahydroquinoline-based PDE4 inhibitors consistently outperform their tetrahydroisoquinoline counterparts, with compound 4m achieving selective PDE4B inhibition and validated in vivo efficacy in both LPS-induced sepsis (Swiss Albino mice) and neutrophilia-driven asthma/COPD models (Sprague Dawley rats) [7]. The THQ moiety forms essential hydrogen bonds and π–π stacking interactions within the PDE4B catalytic domain that cannot be replicated by the THIQ scaffold [7]. 2-Phenyl-1,2,3,4-tetrahydroquinoline serves as the optimal starting scaffold for further SAR exploration at the C4, C6, and N1 positions via Povarov chemistry or electrophilic substitution .

Selective Estrogen Receptor Modulator (SERM) Development for Breast Cancer and Osteoporosis

The tetrahydroquinoline core represents a chemically distinct SERM template that achieves binding affinity comparable to clinical benchmarks raloxifene and 4-hydroxytamoxifen (ERα Ki ~4.3 nM; ERβ Ki ~0.5 nM for optimized THQ compound 8a) while occupying different intellectual property space [7]. Wallace et al. (2003) demonstrated that the amide-to-benzyl amine reduction improves ERα affinity 17-fold and ERβ affinity 94-fold, providing a clear SAR trajectory for lead optimization [7]. Procurement of 2-phenyl-1,2,3,4-tetrahydroquinoline enables straightforward access to the 6-hydroxy-THQ intermediate via established demethylation protocols, which is the key phenolic pharmacophore required for ER binding [7].

Ferroptosis-Targeted Neurodegenerative Disease Programs (Multiple Sclerosis)

The patent estate held by Toray Industries (US20240116903A1, CN-116648245-A) explicitly protects tetrahydroquinoline derivatives, including 2-phenyl-1,2,3,4-tetrahydroquinoline, as ferroptosis inhibitors with therapeutic application in multiple sclerosis [7]. Ferroptosis is an iron-dependent regulated cell death mechanism increasingly validated as a driver of neurodegeneration in MS, Alzheimer's, and Parkinson's diseases . For organizations pursuing ferroptosis-targeted therapies, the 2-phenyl-THQ scaffold offers a patent-precedented entry point with the synthetic versatility to explore substitution patterns at C4, C6, C8, and N1 while maintaining the core ferroptosis inhibitory pharmacophore [7].

Synthetic Methodology Development and Chiral Tetrahydroquinoline Production

The stereogenic center at C2 of 2-phenyl-1,2,3,4-tetrahydroquinoline makes this compound a valuable substrate for asymmetric synthesis methodology development. Patent literature (Hamari Chemicals, 2014) describes novel chiral iridium(III) catalysts for the enantioselective reduction of 2-substituted quinolines to optically active 2-substituted-1,2,3,4-tetrahydroquinolines [7]. Additionally, the borrowing hydrogen methodology using manganese PN₃ pincer catalysts enables one-pot synthesis of THQs from 2-aminobenzyl alcohols and secondary alcohols . For CROs and process chemistry groups, the commercial availability of racemic 2-phenyl-THQ at 95–98% purity provides a convenient starting material for chiral resolution studies, asymmetric hydrogenation catalyst screening, and enantioselective Povarov reaction optimization [7].

Quote Request

Request a Quote for 2-phenyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.